molecular formula C20H15Cl3O5 B11154038 methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11154038
M. Wt: 441.7 g/mol
InChI Key: MFXXTLSKDPRKGR-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chlorine, methyl, and a 2,4-dichlorobenzyloxy group. The compound’s structure includes:

  • 6-chloro substitution on the benzene ring of the coumarin scaffold.
  • 7-[(2,4-dichlorobenzyl)oxy] group, introducing a bulky aromatic ether moiety.
  • 4-methyl substitution and 3-yl acetate ester functionalization.

This compound is part of a broader class of coumarin derivatives studied for their phytotoxic, antimicrobial, and enzyme-inhibitory properties. Its synthesis likely involves palladium-catalyzed carbonylation or nucleophilic substitution reactions, analogous to methods used for structurally related coumarins .

Properties

Molecular Formula

C20H15Cl3O5

Molecular Weight

441.7 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(2,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H15Cl3O5/c1-10-13-6-16(23)18(27-9-11-3-4-12(21)5-15(11)22)8-17(13)28-20(25)14(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3

InChI Key

MFXXTLSKDPRKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Cl)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate, which is then reacted with 2,4-dichlorobenzyl alcohol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium methoxide and a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is characterized by:

  • Core Structure : Chromen-2-one
  • Key Substituents :
    • 6-chloro group
    • 7-(2,4-dichlorobenzyl)oxy group
    • 4-methyl group
    • Acetate moiety

The synthesis of this compound typically involves multiple steps of organic reactions, including alkylation and acylation processes. The complexity of these reactions highlights the challenges in producing this compound for research applications.

Biological Activities

This compound exhibits notable biological activities that make it a candidate for pharmacological investigation:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess significant antibacterial effects against various bacterial strains. Its structure allows it to interact with microbial targets, potentially inhibiting their growth.
  • Anticancer Potential : Research suggests that the compound may exhibit anticancer properties by modulating specific biochemical pathways involved in cell proliferation and apoptosis. Interaction studies reveal that it can bind to enzymes and receptors relevant to cancer biology.
  • Anti-inflammatory Effects : Some derivatives of coumarin compounds are known for their anti-inflammatory activities. This compound may also contribute to reducing inflammation through similar mechanisms.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
7-[ (2,4-Dichlorobenzyl)oxy]-8-methyl -4 -phenyl -2H -chromen -2-oneSimilar chromen coreDifferent substituents at positions 8 and 4
7-[ (2,6-Dichlorobenzyl)oxy]-8-methyl -4 -phenyl -2H -chromen -2-oneSimilar chromen coreVariation in dichlorobenzyl substitution
Methyl {6-chloro -7-hydroxy -4-methyl -2 -oxo -2H -chromen -3 -yl}acetateHydroxy group instead of benzyloxyPotentially different biological activity due to hydroxyl presence

This table illustrates how variations in substituents can significantly affect the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the dichlorobenzyl group could enhance efficacy against resistant strains.
  • Anticancer Mechanism Investigation : Research focused on the interaction of this compound with specific enzymes involved in cancer cell metabolism showed promising results. The compound was found to inhibit key metabolic pathways, leading to reduced viability of cancer cells in vitro.
  • Inflammation Model Testing : In vivo studies using animal models indicated that methyl {6-chloro-7-[ (2,4-dichlorobenzyl)oxy]-4-methyl -2 -oxo -2H -chromen -3-y}acetate could significantly reduce inflammation markers compared to control groups.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, halogenation patterns, and ester groups. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Bioactivity/Application Reference
Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 7-OH instead of 2,4-dichlorobenzyloxy 326.7 g/mol Intermediate for antimicrobial derivatives
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 1) 6-OCH₃, no halogen or benzyloxy 248.2 g/mol Phytotoxic activity against weeds
Ethyl 2-((5-methoxy-6-(methoxymethyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 9) Ethyl ester, methoxymethyl at C6 378.4 g/mol Synthetic intermediate for chromone derivatives
Butyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Butyl ester, no dichlorobenzyloxy 340.8 g/mol Unspecified biological screening
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 4-phenyl instead of 4-methyl, lacks acetate ester 433.7 g/mol Structural analog for SAR studies

Key Observations

  • Bioactivity : The 2,4-dichlorobenzyloxy group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with smaller substituents (e.g., methoxy or hydroxy groups) .
  • Synthetic Flexibility : The acetate ester at C3 allows for further functionalization, as seen in related compounds where ester groups are hydrolyzed to carboxylic acids for enhanced bioactivity .
  • Phytotoxic Potential: Coumarins with methoxy or chloro substituents (e.g., Compound 1) exhibit dose-dependent inhibition of Arabidopsis root growth, suggesting the target compound may share similar phytotoxic mechanisms .

Limitations in Comparative Data

Direct bioactivity data for methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate are absent in the provided evidence. However, structural analogs like Compound 1 (methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate) demonstrate IC₅₀ values of 50–100 μM in phytotoxicity assays, implying the target compound’s potency could be modulated by its dichlorobenzyloxy group .

Biological Activity

Methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

  • Molecular Formula : C₁₉H₁₅Cl₂O₄
  • Molecular Weight : 396.24 g/mol
  • CAS Number : 840515-08-4

The compound features a coumarin core with several substituents that enhance its biological activity. The presence of chlorine atoms and an ether linkage contributes to its unique chemical properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various coumarin derivatives against strains such as Staphylococcus aureus and Escherichia coli. The structure of this compound, particularly the halogenated benzyl group, is believed to enhance its efficacy against bacterial pathogens .

Anticancer Activity

Several studies have evaluated the anticancer potential of coumarin derivatives. For instance, a series of coumarin compounds were tested against human cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2). Compounds similar to this compound demonstrated promising results with IC50 values indicating significant cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (µg/mL)Reference
AntibacterialS. aureus62.5
AnticancerMCF-75.5
HePG-26.9

The biological activity of methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate is attributed to its ability to inhibit key enzymes involved in cellular processes. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases . Additionally, the compound may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .

Case Studies

  • Antimicrobial Efficacy : A study tested various coumarin derivatives against multiple bacterial strains. Methyl {6-chloro-7-[...]} showed significant inhibition against E. coli and S. aureus, highlighting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 and HePG-2 cells revealed that methyl {6-chloro...} induced cytotoxicity at low concentrations, suggesting it could be a candidate for further development in cancer therapeutics .

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